molecular formula C16H24O3 B12546175 Ethyl 7-oxotetradeca-2,11,13-trienoate CAS No. 143741-81-5

Ethyl 7-oxotetradeca-2,11,13-trienoate

Cat. No.: B12546175
CAS No.: 143741-81-5
M. Wt: 264.36 g/mol
InChI Key: WOFGMAGLUJCUQN-UHFFFAOYSA-N
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Description

Ethyl 7-oxotetradeca-2,11,13-trienoate is an organic compound with the molecular formula C16H24O3. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is notable for its unique structure, which includes multiple double bonds and a ketone group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxotetradeca-2,11,13-trienoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow esterification process, which allows for the continuous production of the ester with high yield and purity. This method typically employs a fixed-bed reactor packed with a solid acid catalyst, such as ion-exchange resins, to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxotetradeca-2,11,13-trienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of ethyl 7-hydroxytetradeca-2,11,13-trienoate.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base catalyst to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Ethyl 7-hydroxytetradeca-2,11,13-trienoate.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-oxotetradeca-2,11,13-trienoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 7-oxotetradeca-2,11,13-trienoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. For example, the ketone group may form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity. Additionally, the multiple double bonds in the compound’s structure may enable it to participate in various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 7-oxotetradeca-2,11,13-trienoate can be compared with other similar compounds, such as:

    Ethyl 7-oxotetradeca-2,11,13-dienoate: Similar structure but with fewer double bonds, resulting in different chemical reactivity and biological activity.

    Ethyl 7-hydroxytetradeca-2,11,13-trienoate:

    Ethyl 7-oxotetradeca-2,11,13-tetraenoate: Contains an additional double bond, which may affect its stability and reactivity.

This compound stands out due to its unique combination of functional groups and double bonds, making it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

143741-81-5

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

ethyl 7-oxotetradeca-2,11,13-trienoate

InChI

InChI=1S/C16H24O3/c1-3-5-6-7-9-12-15(17)13-10-8-11-14-16(18)19-4-2/h3,5-6,11,14H,1,4,7-10,12-13H2,2H3

InChI Key

WOFGMAGLUJCUQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCCC(=O)CCCC=CC=C

Origin of Product

United States

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